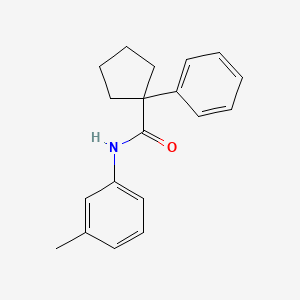

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide

描述

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by a phenyl group at the 1-position of the cyclopentane ring and a carboxamide moiety substituted with a 3-methylphenyl group. Its molecular formula is C₁₉H₂₁NO, with a calculated molecular weight of 279.38 g/mol. The compound’s structure combines a rigid cyclopentane core with aromatic substituents, a design motif common in medicinal and agrochemical research for modulating physicochemical properties and biological activity .

属性

IUPAC Name |

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-8-7-11-17(14-15)20-18(21)19(12-5-6-13-19)16-9-3-2-4-10-16/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAVPAKNECPUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-methylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

化学反应分析

Types of Reactions

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

科学研究应用

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparative Analysis with Structural Analogues

The following table summarizes key structural analogues, their substituents, molecular properties, and research or commercial relevance:

Structural and Physicochemical Comparisons

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase molecular polarity and may enhance binding to hydrophobic pockets in biological targets. Electron-donating groups (e.g., methyl in the target compound, methoxy in ) improve solubility but may reduce metabolic stability.

Molecular Weight Trends :

Derivatives with nitro (310–344 g/mol) or trifluoromethyl (347 g/mol) groups exhibit higher molecular weights compared to the methyl-substituted baseline compound (279 g/mol), influencing pharmacokinetic properties like diffusion rates and membrane permeability.

Hypothesized Structure-Activity Relationships (SAR)

- Nitro Derivatives : The 3-nitro group in may enhance reactivity in redox environments, while the 4-chloro-2-nitro substitution in could optimize steric interactions in pesticidal applications (cf. cyprofuram in ).

- Methoxy Derivatives : The 3,4,5-trimethoxyphenyl group in mirrors substituents in tubulin inhibitors (e.g., colchicine), though activity remains unconfirmed.

生物活性

N-(3-methylphenyl)-1-phenylcyclopentane-1-carboxamide, a compound belonging to the class of carboxamides, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with various biological targets, particularly its inhibitory effects on specific enzymes and its implications in treating neurodegenerative disorders.

Inhibitory Effects on Monoamine Oxidase

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the catabolism of neurotransmitters. Specifically, certain analogs of this compound have shown dual inhibition of both MAO-A and MAO-B:

- IC50 Values : Some compounds displayed IC50 values of 1.38 µM for MAO-A and 2.48 µM for MAO-B, indicating potent inhibitory effects .

- Mechanism of Action : Molecular docking studies revealed critical interactions between these compounds and amino acid residues in the active sites of MAO-A and MAO-B, suggesting a mechanism that could be exploited for therapeutic purposes in depression and neurodegenerative diseases .

Cholinesterase Inhibition

In addition to MAO inhibition, some derivatives have also been evaluated for their activity against cholinesterases (ChE), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

- Inhibition Rates : Certain compounds showed inhibition rates of approximately 49% against ChE enzymes, which are essential for regulating neurotransmitter levels in the brain .

- Therapeutic Implications : Inhibiting these enzymes may enhance cholinergic signaling, offering a potential strategy for treating Alzheimer's disease by increasing acetylcholine levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its structure-activity relationship (SAR). Variations in the chemical structure significantly influence the compound's pharmacological properties:

| Compound Variant | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|---|---|

| Compound 2i | 1.38 | 2.48 | 49 | 49 |

| Compound 2j | 2.00 | 3.00 | 45 | 50 |

| Compound 2t | 1.75 | 2.90 | 50 | 52 |

This table illustrates how small modifications to the chemical structure can lead to varying degrees of biological activity.

Research Findings

A detailed examination of recent literature reveals that compounds related to this compound are being explored for their potential roles in managing pain and neurodegenerative disorders:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。